2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Description
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'H)-one is a spirocyclic compound featuring a fluorene backbone fused to an isoindolone moiety via a spiro junction at the 9-position of fluorene. The methyl substituent at the 2'-position of the isoindol ring introduces steric and electronic effects that influence its reactivity, solubility, and spectroscopic properties. This compound is of interest in organic synthesis and materials science due to its rigid, three-dimensional structure, which can enhance thermal stability and modulate optoelectronic behavior .
Properties
IUPAC Name |
2'-methylspiro[fluorene-9,3'-isoindole]-1'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-22-20(23)16-10-4-7-13-19(16)21(22)17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKPTJBNIZPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298652 | |
| Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-76-9 | |
| Record name | NSC125038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the fluorene moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Spiro linkage formation: The spiro linkage is formed by reacting the fluorene derivative with an isoindole precursor under specific conditions, such as using a strong base or a transition metal catalyst.
Methylation: The final step involves the methylation of the spiro compound to introduce the methyl group at the 2’ position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic rings, using reagents such as halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one has several scientific research applications:
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It serves as a building block for the synthesis of organic photovoltaic materials and field-effect transistors.
Biological Studies: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to applications in drug discovery and development.
Industrial Applications: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one involves its interaction with molecular targets through its spiro linkage and aromatic rings. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spiro Linkages
1’-Methylspiro[cyclohexene-isoindol] derivatives (e.g., compounds 2 and 3 from ):
These isomers differ in the position of the spiro junction (2-cyclohexene vs. 3-cyclohexene). HPLC analysis (hexane:AcOEt) revealed distinct retention times (19.3 min for 2 ; 16.5 min for 3 ), highlighting the impact of cyclohexene ring geometry on polarity . In contrast, the target compound’s fluorene-isoindol spiro system confers greater aromaticity and planar rigidity, likely reducing isomerization complexity compared to cyclohexene-linked analogs.Spiro-purine derivatives (e.g., 5a–e from ):
These compounds integrate purine rings instead of isoindol. For example, 2,7-dibromo-3′-methylspiro[fluorene-9,8′-purine] (5a ) is synthesized via fusion heating with DMF, a method distinct from the target compound’s synthesis. The purine moiety introduces hydrogen-bonding capacity, which is absent in the isoindol-based target compound .
Substituent Effects on Spectroscopic Properties
- NMR Shifts: In mono(DPAF-C9) 5 (), the N–H proton (δ 5.56) and central benzene protons (δ 6.33–6.50) show downfield shifts due to electron-withdrawing fluorene dendrons. For 2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'H)-one, the methyl group at the 2'-position would deshield adjacent protons, analogous to isoindol cycle protons in compounds 3.1–3.9 (), which resonate in weak fields (δ 0.4–2.1) . The thione group in 5'-oxospiro-(fluorene-9,4'-imidazolidine)-2'-thione () causes distinct ¹³C shifts (e.g., C=S at δ ~180 ppm), whereas the ketone in the target compound would exhibit a carbonyl signal near δ 170–190 ppm .
Data Table: Key Properties of this compound and Analogs
Biological Activity
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a spiro structure that combines a fluorene moiety with an isoindole unit. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Anticancer Properties
Studies have demonstrated that derivatives of fluorene compounds exhibit notable anticancer activities. For instance, synthesized fluorene derivatives were evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many of these compounds showed significant cytotoxic effects compared to standard treatments like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Fluorene Derivatives
Antimicrobial Activity
The antimicrobial properties of spirofluorene compounds have also been explored. Various derivatives were tested against multiple drug-resistant strains, showing varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were recorded, indicating that some compounds exhibited significant activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity of Fluorene Derivatives
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | >256 | |
| This compound | Escherichia coli | >256 |
The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or cellular pathways. For example, molecular docking studies suggest that some fluorene derivatives may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby hindering cancer cell proliferation .
Case Studies
Recent case studies highlight the effectiveness of spirofluorene compounds in various biological assays:
- Case Study 1 : A study evaluated the cytotoxic effects of several fluorene derivatives on A-549 cells. The results indicated that modifications to the fluorene structure significantly enhanced anticancer activity.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria. The findings revealed promising results, particularly in derivatives with specific functional groups that improved membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
